PEG5-Bis(phosphonic acid diethyl ester) PEG5-Bis(phosphonic acid diethyl ester) PEG5-bis(phosphonic acid diethyl ester) is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 106338-06-1
VCID: VC0538906
InChI: InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3
SMILES: CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC
Molecular Formula: C16H36O11P2
Molecular Weight: 466.4

PEG5-Bis(phosphonic acid diethyl ester)

CAS No.: 106338-06-1

Cat. No.: VC0538906

Molecular Formula: C16H36O11P2

Molecular Weight: 466.4

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PEG5-Bis(phosphonic acid diethyl ester) - 106338-06-1

CAS No. 106338-06-1
Molecular Formula C16H36O11P2
Molecular Weight 466.4
IUPAC Name 2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate
Standard InChI InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3
Standard InChI Key KZCBFKBFCCXNSF-UHFFFAOYSA-N
SMILES CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC
Appearance Solid powder

Chemical Properties and Structure

PEG5-Bis(phosphonic acid diethyl ester) is identified by its CAS number 106338-06-1 and possesses the molecular formula C16H36O11P2. The compound has a molecular weight of approximately 466.4 g/mol, placing it in a suitable range for various biochemical applications. Its structure consists of a polyethylene glycol (PEG) backbone containing five ethylene glycol units with two phosphonic acid diethyl ester functional groups attached at terminal positions . This structural arrangement confers unique properties to the molecule, particularly its enhanced solubility in aqueous environments.

The fundamental characteristics of PEG5-Bis(phosphonic acid diethyl ester) stem from its amphiphilic nature, combining the hydrophilic properties of the PEG backbone with the functional reactivity of the phosphonic acid diethyl ester groups . These structural elements enable the compound to participate in various chemical reactions, including hydrolysis under acidic or basic conditions and coupling reactions with amines or alcohols . The phosphonic acid groups provide binding capabilities to metal ions, particularly calcium, which contributes to its applications in targeting specific tissues .

Physical and Chemical Characteristics

PEG5-Bis(phosphonic acid diethyl ester) presents as a stable compound with high purity standards in commercial preparations, typically exceeding 95-98% purity . The standard commercial purity of this compound is critical for its research applications, ensuring consistent and reliable results in experimental settings. The compound exhibits excellent stability under normal storage conditions, making it suitable for long-term research applications.

Table 1: Key Physical and Chemical Properties of PEG5-Bis(phosphonic acid diethyl ester)

PropertyValue/Description
CAS Number106338-06-1
Molecular FormulaC16H36O11P2
Molecular Weight466.4 g/mol
AppearanceNot specified in sources
SolubilityHigh in aqueous solutions
StabilityStable under standard conditions
Typical Purity≥95% (commercial grade)
Functional GroupsTwo phosphonic acid diethyl ester groups
BackbonePEG chain with five ethylene glycol units

Synthesis and Preparation Methods

The synthesis of PEG5-Bis(phosphonic acid diethyl ester) typically involves reaction sequences between polyethylene glycol and phosphonic acid derivatives. While specific synthesis protocols may vary depending on the required purity and application, the general approach involves condensation reactions that form the desired ester linkages. These synthetic pathways are designed to ensure high yield and purity of the final product.

Reaction Mechanisms

The reaction mechanisms involved in synthesizing PEG5-Bis(phosphonic acid diethyl ester) rely primarily on nucleophilic substitution reactions where the terminal hydroxyl groups of the PEG chain react with phosphonic acid derivatives . These reactions are typically conducted under controlled conditions to ensure proper orientation and attachment of the phosphonic acid diethyl ester groups to the PEG backbone . The synthetic strategy aims to produce a symmetrical molecule with identical functional groups at both ends of the PEG chain.

Applications in Biotechnology and Pharmaceuticals

PEG5-Bis(phosphonic acid diethyl ester) serves multiple functions across biotechnology and pharmaceutical fields, with its primary application as a non-cleavable linker for bioconjugation processes. This compound facilitates stable connections between biomolecules, which is essential for creating complex molecular structures used in drug delivery systems and diagnostic tools.

Bioconjugation and Drug Delivery

The compound's efficacy in bioconjugation stems from its ability to form stable linkages between various biomolecules. When attached to therapeutic agents, PEG5-Bis(phosphonic acid diethyl ester) enhances their water solubility, potentially improving bioavailability and pharmacokinetic profiles . This property is particularly valuable for hydrophobic drugs that typically face challenges in delivery and distribution within biological systems.

In drug delivery applications, the PEG component provides several advantages, including increased circulation time in the bloodstream, reduced immunogenicity, and improved stability of the conjugated therapeutic agents . The phosphonic acid groups may also facilitate binding to specific biological molecules, potentially influencing targeted delivery to desired tissues or cellular compartments.

Imaging and Diagnostic Applications

Beyond drug delivery, PEG5-Bis(phosphonic acid diethyl ester) contributes to the development of imaging agents and diagnostic tools . The phosphonate groups' ability to chelate metal ions allows for the creation of contrast agents used in various imaging techniques, including magnetic resonance imaging (MRI) and positron emission tomography (PET) . These applications leverage the compound's structural properties to enhance visualization of specific tissues or structures within the body.

Table 2: Applications of PEG5-Bis(phosphonic acid diethyl ester) in Biotechnology and Pharmaceuticals

Application AreaFunctionAdvantages
BioconjugationNon-cleavable linker between biomoleculesStable connections, enhanced solubility
Drug DeliveryCarrier for therapeutic agentsImproved water solubility, increased bioavailability
Targeted TherapyDirection of drugs to specific tissuesEnhanced cellular uptake, reduced systemic toxicity
ImagingComponent in contrast agentsMetal ion chelation for improved visualization
Surface ModificationEnhancer of material biocompatibilityImproved stability and physiochemical properties

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with PEG5-Bis(phosphonic acid diethyl ester), including variants with different PEG chain lengths and modified functional groups . These related compounds include PEG3-bis(phosphonic acid diethyl ester), PEG4-bis(phosphonic acid diethyl ester), and various derivatives containing additional functional groups such as bromo or azido moieties .

Structural Comparisons

The structural differences between PEG5-Bis(phosphonic acid diethyl ester) and related compounds primarily involve variations in the PEG chain length and modifications to the terminal functional groups . For instance, PEG4-Bis(phosphonic acid diethyl ester) contains one fewer ethylene glycol unit, which can impact its solubility and interaction profile with biological systems . Similarly, derivatives with bromo groups, such as Bromo-PEG5-phosphonic acid diethyl ester, offer different reactivity profiles that make them suitable for specialized applications.

Table 3: Comparative Analysis of PEG5-Bis(phosphonic acid diethyl ester) and Related Compounds

CompoundMolecular WeightUnique FeaturesRelative Advantages
PEG5-Bis(phosphonic acid diethyl ester)466.4 g/molNon-cleavable linker; high solubilityOptimal balance of chain length and reactivity
PEG4-Bis(phosphonic acid diethyl ester)422.35 g/molOne less ethylene glycol unitSmaller molecule, potentially different pharmacokinetics
PEG3-Bis(phosphonic acid diethyl ester)378.29 g/molShorter PEG chainReduced molecular weight, different solubility profile
Bromo-PEG5-phosphonic acid diethyl esterNot providedAdditional bromo groupUsed in PROTAC synthesis, different reactivity
DSPE-PEG2000Not providedCommon in drug delivery, no phosphonic acidsDifferent application profile

Research Findings and Interaction Studies

Interaction studies involving PEG5-Bis(phosphonic acid diethyl ester) primarily focus on its binding affinity with proteins and other biomolecules. These investigations help elucidate its potential as a drug delivery vehicle and its effectiveness in bioconjugation applications. While detailed interaction profiles are still under investigation, preliminary findings suggest that the compound can enhance cellular uptake when conjugated with therapeutic agents.

Binding Mechanisms

The binding mechanisms of PEG5-Bis(phosphonic acid diethyl ester) with biological molecules involve interactions between the phosphonic acid groups and various cellular components . These interactions can influence the compound's distribution within biological systems and its effectiveness in targeted delivery applications. The phosphonic acid groups' ability to form strong bonds with metal ions, particularly calcium, also contributes to its potential for targeting calcium-rich tissues such as bone .

Surface Modification Applications

Research has demonstrated that phosphonate PEG compounds similar to PEG5-Bis(phosphonic acid diethyl ester) can effectively modify surfaces to improve stability, biocompatibility, and other physiochemical properties . For example, m-PEG phosphonic acid has been used to modify the surface of LLZO (Li7La3Zr2O12) to enhance interfacial contact, cycling performance, and ionic conductivity in solid-state lithium metal batteries . These findings suggest potential applications of PEG5-Bis(phosphonic acid diethyl ester) in materials science beyond its conventional biological applications.

Future Research Directions

The development of PEG5-Bis(phosphonic acid diethyl ester) and related compounds continues to evolve as researchers explore new applications and optimize existing ones . Future research directions may include investigating novel bioconjugation strategies, enhancing targeting capabilities, and developing specialized derivatives for specific applications in drug delivery and diagnostics .

Emerging Applications

Emerging applications for PEG5-Bis(phosphonic acid diethyl ester) may include its use in advanced drug delivery systems targeting specific disease conditions, particularly those involving calcium-rich tissues . The compound's ability to chelate metal ions also suggests potential applications in developing novel contrast agents for advanced imaging techniques . Additionally, its role in surface modification may extend to various biomedical materials and devices, enhancing their biocompatibility and functionality .

Research Challenges

Despite its promising applications, research involving PEG5-Bis(phosphonic acid diethyl ester) faces several challenges, including optimizing synthesis protocols for large-scale production, enhancing specificity in targeting applications, and comprehensively understanding its long-term stability in various biological environments . Addressing these challenges will require collaborative efforts across chemistry, materials science, and biomedical engineering disciplines.

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